molecular formula C19H18ClN3O B11286096 N-benzyl-3-(4-chlorophenyl)-N-ethyl-1H-pyrazole-5-carboxamide

N-benzyl-3-(4-chlorophenyl)-N-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B11286096
M. Wt: 339.8 g/mol
InChI Key: CAKVLXNEZCSYJH-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-chlorophenyl)-N-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and an ethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-chlorophenyl)-N-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a chlorobenzene derivative.

    Attachment of the benzyl group: This can be done through a nucleophilic substitution reaction using benzyl chloride.

    Introduction of the ethyl group: This step involves the alkylation of the pyrazole ring with ethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-chlorophenyl)-N-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-benzyl-3-(4-chlorophenyl)-N-ethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-chlorophenyl)-N-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-3-(4-chlorophenyl)-N-ethyl-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives such as:

    N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide: Similar structure but with an isopropyl group instead of an ethyl group.

    N-benzyl-3-(4-chlorophenyl)-3-phenylacrylamide: Contains a phenyl group instead of an ethyl group.

    N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Contains a hydroxy group and a dimethylpropanoate moiety.

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

N-benzyl-3-(4-chlorophenyl)-N-ethyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18ClN3O/c1-2-23(13-14-6-4-3-5-7-14)19(24)18-12-17(21-22-18)15-8-10-16(20)11-9-15/h3-12H,2,13H2,1H3,(H,21,22)

InChI Key

CAKVLXNEZCSYJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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